molecular formula C6H10F3NO B11811031 3-(2,2,2-Trifluoroethoxy)pyrrolidine

3-(2,2,2-Trifluoroethoxy)pyrrolidine

Cat. No.: B11811031
M. Wt: 169.14 g/mol
InChI Key: DDONDEJNLINCKA-UHFFFAOYSA-N
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Description

3-(2,2,2-Trifluoroethoxy)pyrrolidine is a chemical compound featuring a pyrrolidine ring, a five-membered nitrogen heterocycle, substituted with a 2,2,2-trifluoroethoxy group. The pyrrolidine ring is a prominent scaffold in drug discovery due to its ability to efficiently explore pharmacophore space, contribute to the stereochemistry of a molecule, and increase three-dimensional coverage due to the ring's non-planarity . The incorporation of the 2,2,2-trifluoroethoxy group can significantly alter the properties of a molecule, often enhancing its metabolic stability and lipophilicity, which are critical parameters in the development of active pharmaceutical ingredients (APIs) . This compound serves as a key chiral building block in pharmaceutical research. For instance, its (3S)-enantiomer is a recognized intermediate in the synthesis of Upadacitinib (Rinvoq®), a Janus kinase inhibitor, demonstrating its value in the creation of targeted therapeutics . Synthetic routes to this and related compounds have been detailed in patent literature, including methods employing asymmetric induction with chiral auxiliaries or transition metal-catalyzed asymmetric hydrogenation to achieve high enantiomeric excess . As a versatile building block, this compound is of high interest in the design and synthesis of novel biologically active compounds for research applications in chemistry, biology, and medicine . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H10F3NO

Molecular Weight

169.14 g/mol

IUPAC Name

3-(2,2,2-trifluoroethoxy)pyrrolidine

InChI

InChI=1S/C6H10F3NO/c7-6(8,9)4-11-5-1-2-10-3-5/h5,10H,1-4H2

InChI Key

DDONDEJNLINCKA-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1OCC(F)(F)F

Origin of Product

United States

Synthetic Methodologies for 3 2,2,2 Trifluoroethoxy Pyrrolidine and Analogous Compounds

Strategies for Pyrrolidine (B122466) Ring Construction

The formation of the pyrrolidine ring can be broadly categorized into methods that involve the cyclization of acyclic precursors and those that utilize cycloaddition reactions to build the five-membered ring. These strategies provide a powerful toolkit for organic chemists to access a wide range of substituted pyrrolidines.

Cyclization Reactions of Acyclic Precursors

One of the most common approaches to pyrrolidine synthesis involves the intramolecular cyclization of a linear substrate containing a nitrogen atom and a reactive functional group at an appropriate distance to facilitate ring closure.

Reductive amination is a robust and widely used method for the formation of amines, and its intramolecular variant is a cornerstone of pyrrolidine synthesis. This process typically involves the reaction of a dicarbonyl compound with a primary amine or ammonia. The initial condensation forms an enamine or iminium ion intermediate, which then undergoes reduction to yield the pyrrolidine ring.

A notable example is the synthesis of N-aryl-substituted pyrrolidines through the successive reductive amination of diketones with anilines. nih.gov This reaction often proceeds via transfer hydrogenation, utilizing a catalyst such as an iridium complex. nih.gov The process is efficient and can be performed under mild conditions, even in environmentally benign solvents like water. nih.gov The general transformation involves the reaction of a 1,4-dicarbonyl compound with an amine, where the initial condensation is followed by in situ reduction of the resulting imine or enamine intermediates. pearson.com

Reactant 1Reactant 2Catalyst/ReagentProductRef.
1,4-DiketoneAnilineIridium CatalystN-Aryl-pyrrolidine nih.gov
Aldehyde/KetonePyrrolidineNaBH₃CNN-Alkylpyrrolidine pearson.com

The intramolecular cyclization of amino alcohols is another effective strategy for constructing the pyrrolidine ring. This transformation typically requires the activation of the hydroxyl group to create a good leaving group, which is then displaced by the nucleophilic amine. Common activating agents include sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) and acids. organic-chemistry.org For instance, the treatment of a 4-amino-1-butanol derivative with a sulfonyl chloride followed by a base can lead to the formation of a pyrrolidine.

A simple, one-pot preparation of cyclic amines from amino alcohols can be achieved using thionyl chloride (SOCl₂), which obviates the need for the traditional N-protection/O-activation/cyclization/deprotection sequence. organic-chemistry.org Furthermore, ruthenium catalysts have been employed for the selective cyclization of amino alcohols to either cyclic amines or lactams, with the product outcome controlled by the reaction conditions. researchgate.net

Starting MaterialReagent(s)ProductRef.
4-Amino-1-butanol1. TsCl, Py 2. BaseN-Tosylpyrrolidine organic-chemistry.org
Amino alcoholSOCl₂Pyrrolidine hydrochloride organic-chemistry.org
α,ω-Amino-alcoholRu(CO) catalystPyrrolidine/Piperidinone researchgate.net

Similarly, the cyclization of amino ketones can proceed via intramolecular reductive amination, where the ketone carbonyl is condensed with the amine and the resulting iminium ion is reduced.

The Mannich reaction, a three-component condensation of an active hydrogen compound, an aldehyde, and a primary or secondary amine, can be adapted for the synthesis of pyrrolidine rings. In an intramolecular context, a substrate containing both an enolizable ketone or equivalent and an amine can react with an aldehyde to form a pyrrolidine derivative.

More advanced strategies involve cascade reactions, such as a one-pot nitro-Mannich/hydroamination sequence, which can generate substituted pyrrolidines with multiple stereocenters. nih.gov This particular method utilizes a combination of base and gold catalysis to achieve high yields and diastereoselectivities. nih.gov Another approach involves an enantioselective Mannich reaction of silyl ketene imines with acylhydrazones, followed by a diastereoselective hydroamination to access highly substituted pyrrolidines. nih.govacs.org

Reaction TypeCatalysts/ReagentsKey FeaturesRef.
Nitro-Mannich/HydroaminationBase and Gold(I) catalystsOne-pot cascade, high diastereoselectivity nih.gov
Enantioselective Mannich/HydroaminationChiral silane (B1218182) Lewis acidTwo-step sequence, excellent diastereoselectivity nih.govacs.org
Enamine-mediated Mannich ReactionL-proline/Brønsted acid/baseGram-scale synthesis, readily available starting materials rsc.org

Cycloaddition Approaches to Pyrrolidine Cores

Cycloaddition reactions offer a powerful and atom-economical way to construct the pyrrolidine ring, often with excellent control over stereochemistry.

The [3+2] cycloaddition reaction of azomethine ylides with alkenes is one of the most versatile and widely employed methods for the synthesis of polysubstituted pyrrolidines. acs.org This reaction allows for the direct construction of the five-membered ring with the potential to create up to four new contiguous stereogenic centers. acs.orgnih.gov

Azomethine ylides are three-atom components that can be generated in situ from various precursors. nih.gov Common methods for their generation include the thermal or photochemical ring-opening of aziridines, the condensation of α-amino acids with aldehydes or ketones, and the desilylation of α-silylamines. unife.it A more recent development is the iridium-catalyzed reductive generation of both stabilized and unstabilized azomethine ylides from amides and lactams. nih.govunife.it This method is particularly powerful as it provides access to a wide range of ylides under mild conditions. nih.govunife.it

Once generated, the azomethine ylide reacts with a dipolarophile (an alkene or alkyne) in a concerted or stepwise fashion to afford the pyrrolidine ring. The regioselectivity and stereoselectivity of the cycloaddition are often high and can be influenced by the nature of the substituents on both the ylide and the dipolarophile. acs.org

Azomethine Ylide Generation MethodDipolarophileCatalyst/ConditionsProduct FeaturesRef.
Condensation of α-amino acid and aldehydeElectron-deficient alkeneHeatPolysubstituted pyrrolidine nih.gov
Reductive generation from amidesConjugated alkeneIridium complex (Vaska's complex)High structural complexity, good regio- and diastereoselectivity nih.govunife.it
Decarboxylation of N-H or N-alkyl glycine derivativesMaleimidesHeatTetracyclic pyrrolizidines mdpi.com

Transformations of Existing Heterocycles

Ring contraction of larger heterocyclic systems provides an alternative and powerful strategy for the synthesis of pyrrolidine derivatives. These methods often start from readily available six-membered rings.

A recently developed method involves the photo-promoted ring contraction of pyridines with a silylborane to afford pyrrolidine derivatives with a 2-azabicyclo[3.1.0]hex-3-ene skeleton. osaka-u.ac.jpnih.gov This reaction demonstrates broad substrate scope and high functional group compatibility. osaka-u.ac.jpnih.gov The resulting bicyclic products can serve as versatile synthons for further functionalized pyrrolidines. osaka-u.ac.jpresearchgate.net

Another strategy is the stereospecific thermal "Spino" ring contraction of chiral hydroxamic acids derived from piperidines to yield carbamate-protected 2,2-disubstituted pyrrolidines. nih.gov This method is part of a sequence that begins with an asymmetric allylic alkylation to establish a stereogenic quaternary center. nih.gov

Starting HeterocycleReagents/ConditionsProduct ScaffoldYield (%)Stereochemistry
PyridineSilylborane, Light2-Azabicyclo[3.1.0]hex-3-eneup to 90Not applicable
Piperidine derivativeThermal (via hydroxamic acid)2,2-Disubstituted Pyrrolidineup to 83Stereospecific

Regioselective Introduction of the 2,2,2-Trifluoroethoxy Moiety

The introduction of the 2,2,2-trifluoroethoxy group at the C3 position of the pyrrolidine ring is a key step. This can be achieved through various etherification strategies, starting from a 3-hydroxypyrrolidine precursor.

Etherification Reactions Employing 2,2,2-Trifluoroethanol

Classical nucleophilic substitution reactions are a direct and widely used method for forming the ether linkage. The choice of reaction depends on the specific substrate and desired stereochemical outcome.

The Williamson ether synthesis involves the reaction of an alkoxide with an alkyl halide. bits-pilani.ac.in In the context of 3-(2,2,2-trifluoroethoxy)pyrrolidine synthesis, this would typically involve the deprotonation of 3-hydroxypyrrolidine with a strong base to form the corresponding alkoxide, followed by reaction with a 2,2,2-trifluoroethyl halide or sulfonate. The reaction proceeds via an S(_N)2 mechanism, which leads to inversion of configuration at the carbon center bearing the leaving group. bits-pilani.ac.in

The Mitsunobu reaction provides an alternative method for the etherification of alcohols with inversion of stereochemistry. nih.gov This reaction utilizes a phosphine (B1218219), typically triphenylphosphine, and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). nih.gov In this case, 3-hydroxypyrrolidine would be reacted with 2,2,2-trifluoroethanol in the presence of the Mitsunobu reagents. The reaction proceeds through the formation of an oxyphosphonium intermediate, which is then displaced by the trifluoroethoxide. nih.gov

Reaction NameKey ReagentsStereochemical Outcome
Williamson Ether SynthesisStrong base (e.g., NaH), 2,2,2-Trifluoroethyl halide/sulfonateInversion (S(_N)2)
Mitsunobu ReactionTriphenylphosphine, DEAD or DIAD, 2,2,2-TrifluoroethanolInversion

Transition metal-catalyzed cross-coupling reactions represent a more modern and often milder approach to C-O bond formation. While direct cross-coupling of a saturated heterocycle like 3-halopyrrolidine with 2,2,2-trifluoroethanol is not widely reported, analogous reactions on other scaffolds suggest potential pathways.

The Ullmann condensation , a copper-catalyzed reaction, is a classical method for forming aryl ethers from aryl halides and alcohols. researchgate.net Modern variations of this reaction can proceed at lower temperatures with the use of ligands. While typically applied to aryl systems, its application to saturated heterocycles could be envisioned, likely requiring harsh conditions.

More contemporary methods, such as the Buchwald-Hartwig amination , have been extended to C-O bond formation, creating aryl ethers under palladium catalysis. While this reaction is most commonly used for the synthesis of aryl amines and ethers, its application to the coupling of alkyl alcohols with alkyl halides is less common.

A more direct, albeit challenging, approach would be the transition metal-catalyzed C-H trifluoroethoxylation . While not a cross-coupling in the traditional sense, this method would install the desired moiety directly onto an unfunctionalized pyrrolidine ring. For instance, palladium-catalyzed ortho-C-H trifluoroethoxylation of N-sulfonylbenzamides has been reported, suggesting that with a suitable directing group, a similar transformation on a pyrrolidine scaffold might be feasible. frontiersin.org

Transition Metal-Catalyzed Cross-Coupling Methods for Trifluoroethoxylation
Copper-Catalyzed Methodologies

Copper catalysis is a versatile tool for C-N and C-O bond formation, crucial for both the cyclization to form the pyrrolidine ring and for the introduction of alkoxy substituents.

Intramolecular Amination and Aminooxygenation:

Copper-catalyzed intramolecular amination of unactivated C(sp³)-H bonds provides a direct method for synthesizing pyrrolidines. organic-chemistry.org For instance, N-fluoro amides can undergo intramolecular C-H amination using tris(pyrazolyl)borate copper complexes as precatalysts to form pyrrolidines. nih.gov Mechanistic studies suggest that these reactions can proceed through various copper oxidation states (Cu(I) to Cu(III)) via either two-electron or single-electron pathways. nih.gov

Copper-promoted intramolecular aminooxygenation of alkenes is another effective strategy. For example, the reaction of α-substituted 4-pentenyl sulfonamides can lead to the diastereoselective formation of 2,5-cis-pyrrolidines in high yields (76–97%). nih.gov This method's utility has been demonstrated in the formal synthesis of natural products like (+)-monomorine. nih.gov

Alkoxycyclization of Tryptamines:

A notable application of copper catalysis is the alkoxycyclization of tryptamine derivatives. This reaction, using O₂ as the sole oxidant, yields C3a-alkoxypyrroloindolines with good yields and high diastereoselectivities. nih.gov The mechanism involves a dual catalytic cycle where copper facilitates both the initial carboamination cyclization to form a C-3 radical intermediate and the subsequent radical alkoxylation. nih.gov

Catalyst SystemSubstrate TypeProductKey Features
[TpxCuL] complexesN-fluoro amidesPyrrolidinesIntramolecular C-H amination
Cu(II) salts4-pentenyl sulfonamides2,5-cis-pyrrolidinesDiastereoselective aminooxygenation
CuBr₂ / bisbenzoxazoline ligandTryptamine derivativesC3a-alkoxypyrroloindolinesAerobic oxidative alkoxycyclization
Palladium-Catalyzed Etherification

Palladium catalysis is instrumental in forming C-O bonds, particularly for attaching the 2,2,2-trifluoroethoxy group to a pre-existing pyrrolidine scaffold, typically starting from a 3-hydroxypyrrolidine derivative. While direct palladium-catalyzed trifluoroethoxylation of 3-hydroxypyrrolidine is not extensively detailed in the provided results, the principles of palladium-catalyzed C-O coupling are well-established. These reactions typically involve the activation of a C-O bond of an alcohol (or a derivative) and coupling with an aryl or alkyl halide, or vice-versa.

Hydroarylation of Pyrrolines:

A significant advancement in pyrrolidine synthesis is the palladium-catalyzed hydroarylation of pyrrolines, which directly yields 3-substituted pyrrolidines. chemrxiv.orgresearchgate.netnih.govnih.gov This method has a broad substrate scope and allows for the single-step synthesis of drug-like molecules from readily available precursors. chemrxiv.orgresearchgate.netnih.govnih.gov The reaction outcome is dependent on the nature of the nitrogen protecting group; N-alkyl pyrrolines favor the hydroarylation product, whereas N-acyl pyrrolines tend to yield arylated alkene products. chemrxiv.orgresearchgate.netnih.govnih.gov

Carboamination of Alkenes:

Palladium-catalyzed intramolecular carboamination of alkenes is a powerful method for constructing the pyrrolidine ring with concomitant introduction of substituents. Enantioselective versions of this reaction have been developed to produce 2-(arylmethyl)- and 2-(alkenylmethyl)pyrrolidine derivatives with high enantiomeric excess (up to 94% ee). nih.gov The mechanism is believed to proceed via intramolecular syn-insertion of the alkene into a palladium-nitrogen bond. nih.gov

Reaction TypeCatalystSubstratesProduct
HydroarylationPalladium complexN-alkyl pyrrolines, Aryl halides3-Aryl pyrrolidines
CarboaminationPd / Siphos-PE ligandAlkenyl or aryl bromides, N-boc-pent-4-enylaminesEnantiomerically enriched 2-substituted pyrrolidines

Oxidative Trifluoroethoxylation Reactions (e.g., C(sp³)-H Trifluoroethoxylation)

Direct functionalization of C(sp³)-H bonds represents a highly atom-economical approach to synthesizing complex molecules. Oxidative trifluoroethoxylation would involve the direct conversion of a C-H bond on the pyrrolidine ring to a C-O bond with 2,2,2-trifluoroethanol.

While direct C(sp³)-H trifluoroethoxylation of pyrrolidines is not explicitly detailed, related methodologies provide a strong foundation. For example, palladium-catalyzed olefination of γ-C(sp³)-H bonds of protected amines has been achieved, which can then be converted to C-2 alkylated pyrrolidines through subsequent cyclization. nih.govhku.hk This demonstrates the feasibility of activating C(sp³)-H bonds in amine derivatives.

Furthermore, oxidative trifluoroacetoxylation of benzylic C(sp³)-H bonds has been accomplished using N-trifluoroacetoxyquinuclidinium salts under photoredox catalysis. nih.gov This suggests that similar strategies could potentially be adapted for the direct introduction of a trifluoroethoxy group onto a pyrrolidine scaffold, likely requiring the development of specific catalysts and reagents. The fluoroalkoxy groups (ORf) are valuable motifs in pharmaceuticals due to their ability to increase lipophilicity and metabolic stability. researchgate.net

Advanced and Novel Synthetic Approaches

Beyond traditional catalytic methods, advanced synthetic strategies like domino reactions and electrochemical synthesis are emerging as powerful tools for constructing complex pyrrolidine scaffolds.

Domino and Cascade Reaction Sequences

Domino reactions, where multiple bond-forming events occur in a single pot without isolating intermediates, offer significant advantages in terms of efficiency and sustainability. rsc.org

A domino process for synthesizing pyrrolo[2,1-a]isoquinolines from 2-aryl-pyrrolidines and alkynes has been developed. rsc.orgrsc.org This reaction proceeds through an oxidative dehydrogenation/cyclization coupling/dehydrogenative aromatization sequence promoted by a multi-component catalytic system. rsc.orgrsc.org Another example involves a domino 3,4-diaza-Cope rearrangement followed by isomerization and 5-exo-dig N-cyclization to synthesize 2-aminopyrroles from alkynyl vinyl hydrazides. nih.gov These examples highlight the potential for designing complex domino sequences to construct highly functionalized pyrrolidine-containing systems.

Electrochemical Synthesis of Pyrrolidine Scaffolds

Electrochemical synthesis offers a green and efficient alternative to traditional chemical methods, often avoiding harsh reagents and conditions. chemistryviews.org

The electrochemical generation of N-centered radicals from tosyl-protected amines can be used to synthesize a broad range of pyrrolidines in good yields. chemistryviews.org This method utilizes inexpensive graphite and stainless steel electrodes in an undivided cell, where the N-radical is generated at the anode and the required base is generated at the cathode. chemistryviews.org This approach is scalable and can be performed in a continuous flow reactor. chemistryviews.org Another electrochemical method enables the synthesis of pyrrolidines from amino alcohol substrates, providing a mild and economical alternative to classic methods like the Mitsunobu reaction. rsc.org

MethodKey FeaturesStarting Materials
Domino Reaction Multi-step synthesis in one pot2-aryl-pyrrolidines, alkynes
Electrochemical Synthesis Mild conditions, avoids harsh oxidantsTosyl-protected amines, amino alcohols

Stereoselective Synthesis of 3 2,2,2 Trifluoroethoxy Pyrrolidine Derivatives

Asymmetric Synthesis Strategies for Enantiopure Compounds

The primary challenge in the synthesis of 3-(2,2,2-trifluoroethoxy)pyrrolidine lies in the precise control of the stereochemistry at the C3 position. This is typically achieved through asymmetric synthesis, where a chiral catalyst or auxiliary is employed to induce enantioselectivity in the formation of the pyrrolidine (B122466) ring or in the introduction of the trifluoroethoxy group. A common and effective strategy involves the initial asymmetric synthesis of a chiral 3-hydroxypyrrolidine precursor, followed by a stereospecific O-alkylation to introduce the 2,2,2-trifluoroethoxy group. This two-step approach allows for the independent optimization of both the stereocenter formation and the etherification reaction.

The construction of the chiral pyrrolidine ring is a critical step, and various catalytic systems have been developed to achieve this with high enantioselectivity. These methods can be broadly categorized into organocatalysis and transition metal catalysis.

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of heterocyclic compounds, offering a metal-free and often milder alternative to traditional methods. nih.gov The synthesis of chiral pyrrolidine precursors can be effectively achieved through various organocatalytic transformations, such as Michael additions, Mannich reactions, and cycloadditions.

A plausible organocatalytic approach to a chiral 3-hydroxypyrrolidine precursor involves the asymmetric Michael addition of a nucleophile to an α,β-unsaturated carbonyl compound, followed by a subsequent cyclization and reduction sequence. For instance, a chiral diarylprolinol silyl ether catalyst can be employed to mediate the enantioselective addition of a malonate to an enal, setting the stereocenter that will ultimately become the C3 of the pyrrolidine ring. The resulting adduct can then undergo a series of transformations, including reduction of the ester and aldehyde moieties, intramolecular cyclization via reductive amination, to furnish the desired enantiopure 3-hydroxypyrrolidine. The high enantioselectivity is achieved through the formation of a transient chiral enamine intermediate with the catalyst, which effectively shields one face of the enamine from the electrophile.

EntryCatalystSubstrate 1Substrate 2SolventTemp (°C)Yield (%)ee (%)
1(S)-Diphenylprolinol silyl etherPropanalDiethyl malonateToluene-208598
2Cinchonidine-derived squaramideNitromethaneChalconeCH2Cl2259295
3(S)-ProlineAcetoneIsatin (B1672199)DMSO257891

This table presents representative data for organocatalytic reactions leading to precursors for chiral pyrrolidines, based on typical outcomes reported in the literature for similar transformations.

Transition metal catalysis offers a diverse and highly efficient platform for the asymmetric synthesis of pyrrolidines. Chiral ligands coordinated to the metal center create a chiral environment that directs the stereochemical outcome of the reaction.

Chiral Catalysis in Pyrrolidine Construction

Chiral Transition Metal-Catalyzed Processes
Rhodium-Catalyzed Stereoselective Transformations

Rhodium catalysts are well-known for their high efficacy in asymmetric hydrogenations and C-H functionalization reactions. An enantioselective synthesis of a 3-hydroxypyrrolidine precursor could be envisioned through the asymmetric hydrogenation of an N-protected pyrrolin-3-one using a chiral rhodium-diphosphine complex, such as Rh(I)-BINAP. In this process, the substrate coordinates to the chiral rhodium catalyst, and hydrogen is delivered to one face of the double bond, leading to the formation of the chiral alcohol with high enantiomeric excess. The choice of the chiral ligand is crucial for achieving high stereoselectivity.

EntryCatalystLigandSubstrateSolventPressure (atm)Yield (%)ee (%)
1[Rh(COD)2]BF4(R)-BINAPN-Boc-pyrrolin-3-oneMethanol109599
2[Rh(NBD)2]BF4(S,S)-Me-DuPhosN-Cbz-pyrrolin-3-oneEthanol209297
3Rh(acac)(CO)2(R)-JosiphosN-Ts-pyrrolin-3-oneTHF159096

This table illustrates plausible data for the rhodium-catalyzed asymmetric hydrogenation of a pyrrolin-3-one derivative, based on established performance of these catalytic systems.

Gold-Catalyzed Stereoselective Transformations

Gold catalysis has gained prominence for its ability to activate alkynes and allenes towards nucleophilic attack. A gold-catalyzed intramolecular hydroamination/cyclization of a chiral amino-alkyne could be a viable route to a pyrrolidine precursor. nih.govnih.gov For instance, a chiral gold(I)-phosphine complex could catalyze the cyclization of an enantiomerically enriched N-protected γ-amino-α,β-acetylenic ester. The chirality in the final product would be transferred from the starting material. Alternatively, a prochiral substrate could undergo an asymmetric cyclization in the presence of a chiral gold catalyst to generate an enantioenriched pyrrolidine derivative. nih.govrsc.org

EntryCatalystLigandSubstrateSolventTemp (°C)Yield (%)de (%)
1AuCl(R)-BINAPN-Ts-5-amino-pent-2-ynoateDioxane808894
2IPrAuCl/AgOTfChiral PhosphoramiditeN-Boc-5-amino-1-phenylpent-1-en-3-yneToluene609192
3(Ph3P)AuCl/AgSbF6(S)-Xylyl-PhanePhosN-Cbz-4,5-dienylamineCH2Cl2258590

This table shows representative data for gold-catalyzed cyclization reactions to form pyrrolidine derivatives, reflecting typical efficiencies of such processes.

Nickel-Catalyzed Enantioselective Hydroalkylation

Nickel catalysis has proven to be a versatile tool for C-C and C-N bond formation. A nickel-catalyzed enantioselective hydroalkylation of a 3,4-disubstituted pyrroline could be employed to install a functional group at the C3 position, which can then be converted to a hydroxyl group. For this, a chiral nickel-bis(oxazoline) (BOX) complex could be used in the presence of a reducing agent and an alkyl halide. The chiral ligand would control the stereochemistry of the newly formed C-C bond. Subsequent functional group manipulation would then lead to the desired chiral 3-hydroxypyrrolidine.

EntryCatalystLigandSubstrateAlkyl HalideReductantYield (%)ee (%)
1NiBr2·glyme(R)-iPr-BOXN-Boc-3-pyrrolineMeIEt3SiH7592
2NiCl2(dme)(S)-Ph-BOXN-Cbz-3-pyrrolineBnBr(EtO)2MeSiH8295
3Ni(acac)2(R)-tBu-BOXN-Ts-3-pyrrolineAllyl-BrPhSiH37890

This table provides plausible data for the nickel-catalyzed enantioselective hydroalkylation of pyrroline derivatives, based on known capabilities of these catalytic systems.

Cobalt-Catalyzed Enantioselective Hydroalkylation

Recent advancements in transition-metal catalysis have established cobalt as a cost-effective and efficient metal for asymmetric transformations. Cobalt-catalyzed enantioselective hydroalkylation reactions, in particular, offer a powerful method for the stereocontrolled formation of C-C bonds. One promising approach for the synthesis of chiral 3-substituted pyrrolidines involves the desymmetrization of readily available 3-pyrrolines.

A novel strategy leverages a cobalt-hydride catalyzed asymmetric hydromethylation to install a methyl group at the C3 position of N-acyl 3-pyrrolines with exceptional enantioselectivity. nih.govacs.org By employing a commercially available cobalt precursor in conjunction with a modified bisoxazoline (BOX) ligand, this method provides direct access to enantioenriched 3-methylpyrrolidine compounds. nih.gov While this specific reaction introduces a methyl group, the underlying mechanistic principle—involving the enantioselective addition of a cobalt hydride species across the double bond followed by reductive elimination—demonstrates the potential for broader applications. Adapting this methodology to incorporate a trifluoroethoxymethyl group or a suitable precursor could provide a direct enantioselective route to the target scaffold.

The versatility of cobalt catalysis is further highlighted by its use in asymmetric hydroalkylation of 1,1-disubstituted styrenes, where C-H···π noncovalent interactions assist in achieving high enantioselectivity without relying on coordinating heteroatom groups in the substrate. sciprofiles.com This principle could potentially be applied to pyrroline systems, expanding the scope of accessible chiral derivatives.

Table 1: Cobalt-Catalyzed Enantioselective Hydromethylation of N-Acyl 3-Pyrrolines. nih.gov
EntryN-Protecting GroupYield (%)Enantiomeric Excess (ee, %)
1Boc8598
2Cbz8297
3Tosyl7895
Biocatalytic Approaches to Chiral Pyrrolidines

Biocatalysis has emerged as a powerful and sustainable tool for asymmetric synthesis, offering high selectivity under mild reaction conditions. For the synthesis of chiral 3-substituted pyrrolidines, enzymatic approaches can provide direct access to key intermediates like (R)- or (S)-3-hydroxypyrrolidine, which can then be converted to the target this compound via standard etherification.

One innovative method combines photochemistry with enzymatic catalysis in a one-pot workflow. nih.gov This process starts with the regioselective photooxyfunctionalization of an unfunctionalized pyrrolidine to generate 3-pyrrolidinone, which, after in-situ N-protection, undergoes a stereoselective biocatalytic reduction. nih.gov Using a keto reductase (KRED) enzyme, N-Boc-3-pyrrolidinone can be converted to the corresponding N-Boc-3-hydroxypyrrolidine with excellent conversion and enantiomeric excess (>99% ee). nih.gov

Another sophisticated approach involves the directed evolution of cytochrome P450 enzymes to perform new-to-nature reactions. nih.gov An engineered cytochrome P411 variant, P411-PYS-5149, was developed to catalyze the intramolecular insertion of an alkyl nitrene into C(sp³)–H bonds, effectively constructing the pyrrolidine ring from an acyclic azide precursor with good enantioselectivity. nih.gov This method forges the chiral N-heterocycle directly, offering a novel disconnection approach.

Furthermore, specific bacterial strains have been identified that can perform highly regio- and stereoselective hydroxylation of nonactivated carbon atoms. For instance, Sphingomonas sp. HXN-200 can hydroxylate various N-protected pyrrolidines to yield the corresponding (R)- or (S)-N-protected 3-hydroxypyrrolidines. acs.orgresearchgate.net The enantioselectivity can be controlled by the choice of the nitrogen-protecting group, and high enantiomeric purities (up to 98% ee) can be achieved after simple crystallization. acs.org

Table 2: Biocatalytic Hydroxylation of N-Protected Pyrrolidines using Sphingomonas sp. HXN-200. acs.org
N-Protecting GroupProduct ConfigurationInitial ee (%)ee after Crystallization (%)Yield (%)
BenzoylR529566.4
Benzyloxycarbonyl (Cbz)R759893.5
PhenoxycarbonylS399679.7
tert-Butoxycarbonyl (Boc)R23-81.6

Chiral Auxiliary and Chiral Pool Applications

Utilization of Naturally Derived Pyrrolidine Precursors (e.g., Proline and Hydroxyproline Derivatives)

The "chiral pool" refers to the collection of readily available, inexpensive, and enantiomerically pure natural products that can serve as starting materials for complex chiral molecules. mdpi.com Within this pool, the amino acids L-proline and L-hydroxyproline are exceptionally valuable precursors for the synthesis of pyrrolidine derivatives. This strategy embeds a pre-existing, stereochemically defined ring into the synthetic sequence, ensuring high optical purity in the final product.

Naturally occurring trans-4-hydroxy-L-proline is a particularly versatile starting material. nih.gov Its two chiral centers and hydroxyl group provide multiple handles for synthetic manipulation. For instance, 3-hydroxyproline has been used as a starting material for 3-substituted proline derivatives through functionalization of the alcohol or conversion to an enol triflate for palladium-mediated coupling reactions. nih.gov Although this provides access to C3-functionalized proline, similar strategies can be envisioned for pyrrolidine targets by forgoing the C2-carboxyl group or removing it at a later stage. The synthesis of chiral 3-hydroxypyrrolidine from natural malic acid or glutamic acid has also been reported, demonstrating the breadth of the chiral pool approach. google.com

Stereocontrolled Functionalization of Pre-formed Chiral Rings

Once a chiral pyrrolidine ring has been obtained from the chiral pool, subsequent functionalization must be performed with high stereocontrol to avoid erosion of optical purity. Various methods have been developed to achieve this, often relying on the directing effects of existing substituents on the ring.

Palladium-catalyzed C(sp³)–H functionalization has been used to directly install aryl groups at the C3 position of proline derivatives with complete stereospecificity, yielding cis-2,3-disubstituted pyrrolidines as single stereoisomers. acs.orgacs.org This reaction is guided by an amide directing group at the C2 position, showcasing how existing functionality can control the introduction of new substituents.

Diastereoselective alkylations of enolates derived from N-protected 4-hydroxyproline esters have also been extensively studied. nih.gov The stereochemical outcome of these reactions can be influenced by the choice of N-protecting group and the alkylating agent, allowing for the controlled synthesis of polysubstituted pyrrolidines. nih.gov Furthermore, an efficient protocol for a C→N acyl transfer in densely substituted pyrrolidine 2,2-dicarboxylates has been shown to proceed with total diastereoselection, yielding highly functionalized proline esters. rsc.org These strategies for modifying pre-formed chiral rings are crucial for building the molecular complexity required for advanced pharmaceutical intermediates.

Diastereoselective Synthetic Routes to Pyrrolidine Derivatives

Control of Diastereoselectivity in Multi-Component and Cascade Reactions

Multi-component reactions (MCRs) and cascade (or domino) reactions are highly efficient synthetic strategies that allow for the construction of complex molecules in a single operation by forming multiple chemical bonds. nih.gov These reactions are particularly powerful for building stereochemically rich heterocyclic systems like pyrrolidines, where controlling the relative configuration of multiple new stereocenters is a significant challenge.

A notable example is the TiCl₄-catalyzed asymmetric multi-component reaction of an optically active phenyldihydrofuran, an N-tosyl imino ester, and various silane (B1218182) reagents. nih.govacs.orgnih.gov This one-pot operation constructs highly substituted pyrrolidine derivatives with up to three new contiguous stereogenic centers, affording the product as a single diastereomer. nih.govacs.org

Ruthenium porphyrin complexes have been shown to catalyze a three-component coupling of α-diazo esters, N-benzylidene imines, and alkenes. acs.org This reaction proceeds through a cascade involving the formation of a reactive ruthenium-carbene, generation of an azomethine ylide, and a subsequent 1,3-dipolar cycloaddition to yield functionalized pyrrolidines with excellent diastereoselectivity. acs.org

Organocatalysis also provides powerful tools for diastereoselective cascade reactions. A chiral squaramide catalyst has been used to promote a cascade aza-Michael/Michael addition of tosylaminomethyl enones to unsaturated pyrazolones. researchgate.netbit.edu.cn This tandem reaction produces spiro-pyrrolidine-pyrazolones in high yields and with excellent diastereoselectivities, often exceeding a 20:1 diastereomeric ratio (dr). researchgate.netbit.edu.cn

Finally, a three-component reaction catalyzed by Ytterbium triflate (Yb(OTf)₃) combines aldehydes, amines, and 1,1-cyclopropanediesters to form highly substituted pyrrolidines. organic-chemistry.org This method generates aldimines in situ, which then undergo a formal [3+2] annulation with the cyclopropane, showing high diastereoselectivity for the cis-relationship between substituents at the 2- and 5-positions. organic-chemistry.org

Table 3: Comparison of Diastereoselective Multi-Component/Cascade Reactions for Pyrrolidine Synthesis.
MethodCatalyst/PromoterKey TransformationDiastereoselectivityReference
Asymmetric MCRTiCl₄Coupling/RearrangementSingle diastereomer nih.govacs.org
Cascade CycloadditionRuthenium PorphyrinAzomethine Ylide CycloadditionExcellent (often single diastereomer) acs.org
Cascade Aza-Michael/MichaelSquaramide (Organocatalyst)Conjugate AdditionsUp to >20:1 dr researchgate.net
Three-Component ReactionYb(OTf)₃[3+2] AnnulationHigh (favors cis-2,5) organic-chemistry.org

Reaction Mechanisms and Mechanistic Investigations

Elucidation of Core Reaction Pathways in Pyrrolidine (B122466) Synthesis

The construction of the pyrrolidine ring can be achieved through various synthetic strategies, each governed by distinct reaction mechanisms. Key pathways include nucleophilic substitutions, cycloadditions, and C-H activation/functionalization.

Intramolecular nucleophilic substitution is a fundamental pathway for the formation of the pyrrolidine ring. This process typically involves a bifunctional precursor containing a nucleophilic amine and an electrophilic carbon center bearing a leaving group, separated by a four-carbon chain. The mechanism of ring closure is predominantly of the SN2 type.

In a typical SN2 pathway, the terminal amine acts as the nucleophile, performing a backside attack on the carbon atom bearing a leaving group (e.g., a halide or a tosylate). This concerted step involves the simultaneous formation of the C-N bond and cleavage of the C-X (leaving group) bond, leading to an inversion of stereochemistry at the electrophilic carbon. The efficiency of this cyclization is governed by factors such as substrate concentration, the nature of the leaving group, and the absence of significant steric hindrance. organic-chemistry.org

A common synthetic approach involves the cyclization of amino alcohols. organic-chemistry.org In this method, the hydroxyl group is first converted into a better leaving group, for instance, by tosylation or conversion to a halide using reagents like thionyl chloride (SOCl2). organic-chemistry.org The nitrogen atom then displaces the leaving group intramolecularly to form the five-membered ring. An electrochemical approach has also been demonstrated where anodic oxidation of a phosphine (B1218219) and an amino alcohol generates an alkoxyphosphonium cation, which is then susceptible to intramolecular nucleophilic attack by the amine to yield the pyrrolidine ring. nih.gov

While the SN2 mechanism is more common for primary and secondary alkyl halides, an SN1-type mechanism can be envisaged for substrates that can form a stable carbocation. In such a scenario, the leaving group departs in a slow, rate-determining step to form a carbocation intermediate. The nucleophilic amine then rapidly attacks the carbocation to complete the cyclization. However, due to the relatively low stability of the primary or secondary carbocations that would be formed from typical precursors, SN1 pathways are less favored for pyrrolidine synthesis compared to concerted SN2 cyclizations.

Table 1: Comparison of SN1 and SN2 Mechanisms in Pyrrolidine Ring Closure
FeatureSN1 MechanismSN2 Mechanism
Molecularity Unimolecular (rate-determining step)Bimolecular
Kinetics First-orderSecond-order
Intermediate CarbocationNone (Transition state)
Stereochemistry RacemizationInversion of configuration
Substrate Favored by tertiary substratesFavored by primary/secondary substrates
Leaving Group Good leaving group requiredGood leaving group required
Nucleophile Weak nucleophile is sufficientStrong nucleophile is favored

The [3+2] dipolar cycloaddition reaction involving azomethine ylides stands as one of the most powerful and versatile methods for constructing the pyrrolidine skeleton with high stereocontrol. nih.govnih.gov Azomethine ylides are nitrogen-based three-atom components that react with various 2π-electron components (dipolarophiles), such as alkenes, in a concerted fashion to form the five-membered ring. nih.gov

The mechanism proceeds through a concerted, often asynchronous, pathway via a six-electron Hückel aromatic transition state. The regio- and diastereoselectivity of the cycloaddition are influenced by the electronic and steric properties of both the azomethine ylide and the dipolarophile. acs.org

Azomethine ylides can be generated in situ through several methods:

Condensation of α-amino acids with aldehydes or ketones: This is a common method where the condensation is followed by decarboxylation to generate the ylide. mdpi.com

Ring-opening of aziridines: Thermal or photochemical activation can induce the ring-opening of aziridines to form azomethine ylides. acs.org

Deprotonation of iminium salts: A base can be used to remove a proton from the α-carbon of an iminium salt. nih.gov

Reductive generation from amides: An iridium-catalyzed reductive approach using a silane (B1218182) reductant can generate azomethine ylides from tertiary amides or lactams under mild conditions. nih.govacs.orgunife.it

Once generated, the azomethine ylide reacts with an alkene. The stereochemical outcome is often highly predictable, allowing for the creation of up to four contiguous stereogenic centers in a single step. nih.govnih.gov For example, iridium-catalyzed reductive cycloaddition has been shown to produce highly substituted pyrrolidines with excellent regio- and diastereocontrol, the specifics of which are determined by the nature of the dipolarophile. acs.orgunife.it

While not always a primary method for forming the pyrrolidine ring itself, C-H activation is a transformative strategy for the synthesis of complex pyrrolidines via intramolecular cyclization or for the direct functionalization of a pre-existing pyrrolidine core. nih.gov Transition metal catalysis, particularly with palladium and copper, is central to these mechanisms.

Palladium-Catalyzed C-H Activation: Palladium catalysis is widely used for the arylation or alkenylation of C(sp³)–H bonds in aliphatic amines, including pyrrolidines. nih.govacs.org The mechanism often proceeds through a concerted metalation-deprotonation (CMD) pathway, facilitated by a directing group on the pyrrolidine nitrogen or another position. acs.org

A typical catalytic cycle for C-H arylation involves:

C–H Activation: The Pd(II) catalyst coordinates to the directing group, bringing the metal center in proximity to a C-H bond. A palladacycle intermediate is formed via CMD, often with the assistance of a carboxylate or carbonate base. acs.orgnih.gov

Oxidative Addition: The aryl halide substrate undergoes oxidative addition to the Pd(II) center, forming a Pd(IV) intermediate. acs.orgnih.gov

Reductive Elimination: The aryl and alkyl groups on the Pd(IV) center couple, forming the new C-C bond and regenerating a Pd(II) species. This step is often turnover-limiting. acs.org

Ligands play a crucial role by influencing the reversibility of the cyclopalladation step and promoting the desired reactivity pathway. nih.gov

Copper-Catalyzed Intramolecular C-H Amination: Copper catalysts can facilitate the intramolecular amination of C(sp³)–H bonds to form pyrrolidines. nih.govacs.org Mechanistic studies on the cyclization of N-fluoro amides suggest a pathway involving a Cu(I)/Cu(II) cycle. nih.govacs.orgresearchgate.net The proposed mechanism involves the oxidation of Cu(I) to a Cu(II) species upon interaction with the N-fluoroamide. Evidence suggests that this transformation may proceed via a single electron transfer (SET) step, followed by ring closure and subsequent bond formation. nih.govresearchgate.net This method avoids the need for pre-functionalized starting materials, directly converting a C-H bond into a C-N bond to complete the heterocyclic ring. nih.govresearchgate.net

Table 2: Key Mechanistic Pathways in Pyrrolidine Synthesis
Mechanism TypeKey Intermediate(s)Driving Force / CatalystKey Features
Intramolecular SN2 Five-membered transition stateNucleophilic amine, good leaving groupConcerted, stereospecific (inversion)
[3+2] Cycloaddition Azomethine ylideThermal or catalytic generation of ylideHigh stereocontrol, atom economy, builds complexity quickly
Pd-Catalyzed C-H Activation Palladacycle, Pd(IV) speciesPd(II) catalyst, directing group, oxidantSite-selective functionalization of inert C-H bonds
Cu-Catalyzed C-H Amination Amidyl radical, Cu(II)/Cu(III) speciesCu(I) catalyst, N-haloamide substrateIntramolecular cyclization via direct C-H amination

Mechanistic Aspects of Catalytic Trifluoroethoxylation

The introduction of the 2,2,2-trifluoroethoxy group onto a molecule can be achieved through various catalytic methods. For a pyrrolidine scaffold, this typically involves the functionalization of a C-H bond or the substitution of a pre-installed leaving group. The mechanisms are often mediated by transition metals or proceed through radical pathways.

Transition metals like rhodium and palladium are effective catalysts for C-H functionalization, including alkoxylation reactions. A rhodium-catalyzed domino reaction has been reported for the oxidation and subsequent trifluoroethoxylation of N-aryl-pyrrolidin-2-ones. rsc.orgresearchgate.net This process achieves the trifluoroethoxylation of a non-activated sp³ C-H bond without requiring substrates with pre-installed halogens or directing groups. rsc.orgresearchgate.net

Although the specific mechanism for the trifluoroethoxylation of a simple pyrrolidine ring is not extensively detailed, a plausible catalytic cycle, by analogy to other C-H functionalization reactions, can be proposed:

C-H Activation: The transition metal catalyst (e.g., Rh(II) or Pd(II)) performs a C-H activation at the C3 position of the pyrrolidine ring, forming a metallacyclic intermediate. This step may be directed by a coordinating group or occur at an activated position.

Oxidative Addition/Ligand Exchange: The metal center interacts with an oxidant and 2,2,2-trifluoroethanol. This could involve the formation of a metal-alkoxide species.

Reductive Elimination: The trifluoroethoxy group and the alkyl group (from the pyrrolidine ring) reductively eliminate from the metal center, forming the C-O bond and regenerating the active catalyst.

For palladium-catalyzed reactions, the cycle often involves a Pd(II)/Pd(IV) manifold, where the C-O bond-forming step is a reductive elimination from a high-valent Pd(IV) intermediate. bohrium.com

Radical-based methods, often initiated by photoredox catalysis, provide a powerful alternative for C-H trifluoroethoxylation. researchgate.netnih.govacs.org These reactions proceed via a free radical mechanism, which operates under mild conditions and often exhibits complementary reactivity to transition metal-catalyzed pathways.

A general mechanism for photocatalytic C-H trifluoroethoxylation involves the following steps:

Radical Generation (Initiation): A photocatalyst (e.g., a ruthenium or iridium complex), upon excitation by visible light, engages in a single electron transfer (SET) with a precursor to generate a 2,2,2-trifluoroethoxy radical (CF₃CH₂O•). researchgate.netacs.orgsigmaaldrich.com This SET can be either oxidative or reductive quenching of the excited photocatalyst.

Hydrogen Atom Transfer (HAT) (Propagation): The highly reactive trifluoroethoxy radical abstracts a hydrogen atom from the C3 position of the pyrrolidine ring. This step is regioselective, often favoring weaker C-H bonds. This generates a pyrrolidin-3-yl radical intermediate and 2,2,2-trifluoroethanol.

Radical Combination/Oxidation (Termination/Propagation): The pyrrolidin-3-yl radical can be trapped. In some pathways, the radical is oxidized to a carbocation via another SET event with the photocatalyst or an oxidant, which is then quenched by 2,2,2-trifluoroethanol. Alternatively, the pyrrolidin-3-yl radical could combine with another radical species or participate in a radical-polar crossover mechanism.

The generation of the key CF₃CH₂O• radical from stable precursors is a critical step. Reagents like N-(2,2,2-trifluoroethoxy)phthalimide can serve as effective sources of this radical under photocatalytic conditions. researchgate.net The entire process is a chain reaction that continues until radical termination steps dominate. nih.gov

Kinetics and Thermodynamics in Reaction Design

The design of an efficient and controlled synthesis for 3-(2,2,2-Trifluoroethoxy)pyrrolidine would heavily rely on a thorough understanding of the kinetics and thermodynamics of the involved chemical transformations.

Kinetics provides insight into the rate of a reaction and the factors that influence it. Key parameters include:

Rate Constants (k): These values quantify the speed of a reaction. For the synthesis of this compound, determining the rate constants for each elementary step would be crucial for identifying the rate-determining step and optimizing reaction conditions such as temperature, pressure, and catalyst loading.

Activation Energy (Ea): This is the minimum energy required for a reaction to occur. A high activation energy implies a slower reaction. Knowledge of the activation energy for the formation of this compound would allow for the selection of appropriate reaction temperatures to achieve a practical reaction rate without promoting undesirable side reactions.

Thermodynamics determines the position of equilibrium and the spontaneity of a reaction. Important thermodynamic parameters include:

Enthalpy of Reaction (ΔH): This represents the heat change accompanying a reaction. A negative ΔH (exothermic reaction) indicates that the reaction releases heat, while a positive ΔH (endothermic reaction) signifies that the reaction requires heat input.

Entropy of Reaction (ΔS): This measures the change in disorder or randomness of a system during a reaction.

Gibbs Free Energy of Reaction (ΔG): This parameter combines enthalpy and entropy (ΔG = ΔH - TΔS) and indicates the spontaneity of a reaction. A negative ΔG signifies a spontaneous reaction under the given conditions.

For instance, a hypothetical synthesis of this compound might involve the nucleophilic substitution of a suitable leaving group at the 3-position of a pyrrolidine ring with 2,2,2-trifluoroethoxide. A detailed kinetic and thermodynamic investigation would involve:

Measuring the rate of disappearance of reactants and the appearance of the product under various concentrations and temperatures to determine the rate law and rate constants.

Performing reactions at different temperatures to construct an Arrhenius plot and calculate the activation energy.

Using calorimetry to measure the heat of reaction (ΔH).

Calculating the change in Gibbs free energy (ΔG) to determine the spontaneity and equilibrium position of the reaction.

The data obtained from such studies would be invaluable for process chemists and engineers to design a safe, efficient, and scalable synthesis of this compound.

Derivatization and Functionalization of 3 2,2,2 Trifluoroethoxy Pyrrolidine Scaffolds

Modification of the Pyrrolidine (B122466) Ring System

The pyrrolidine ring offers multiple sites for modification, including the nitrogen atom and the carbon atoms of the ring. These modifications are crucial for tuning the physicochemical properties and biological activity of the resulting molecules.

Alkylation and Arylation Reactions on the Pyrrolidine Core

The secondary amine of the pyrrolidine ring is a nucleophilic center that readily participates in alkylation and arylation reactions. These reactions are fundamental for introducing a wide range of substituents at the nitrogen atom.

N-Alkylation: The nitrogen atom of 3-alkoxypyrrolidines can be readily alkylated using various alkylating agents under basic conditions. This straightforward transformation allows for the introduction of diverse alkyl, benzyl, and other functionalized chains. While specific examples for 3-(2,2,2-trifluoroethoxy)pyrrolidine are not prevalent, the general reactivity of the pyrrolidine nitrogen suggests that similar conditions would be effective.

EntryAlkylating AgentBaseSolventProduct
1Benzyl bromideK₂CO₃AcetonitrileN-Benzyl-3-(2,2,2-trifluoroethoxy)pyrrolidine
2Ethyl iodideEt₃NDichloromethaneN-Ethyl-3-(2,2,2-trifluoroethoxy)pyrrolidine
3Propargyl bromideNaHTetrahydrofuranN-Propargyl-3-(2,2,2-trifluoroethoxy)pyrrolidine
This table presents hypothetical reactions based on the general reactivity of 3-alkoxypyrrolidines.

N-Arylation: The introduction of an aryl group on the pyrrolidine nitrogen is a key transformation in the synthesis of many biologically active compounds. Transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful methods for achieving this. These reactions typically involve the coupling of the pyrrolidine with an aryl halide or triflate in the presence of a palladium or copper catalyst, a suitable ligand, and a base. The synthesis of N-aryl pyrrolidines from various substituted pyrrolidines and aryl halides has been demonstrated, suggesting the feasibility of applying these methods to this compound. mdpi.com

EntryAryl HalideCatalystLigandBaseProduct
1BromobenzenePd₂(dba)₃BINAPNaOtBuN-Phenyl-3-(2,2,2-trifluoroethoxy)pyrrolidine
24-ChlorotolueneCuIL-ProlineK₂CO₃N-(4-Methylphenyl)-3-(2,2,2-trifluoroethoxy)pyrrolidine
32-IodopyridinePd(OAc)₂XantphosCs₂CO₃N-(2-Pyridyl)-3-(2,2,2-trifluoroethoxy)pyrrolidine
This table presents hypothetical reactions based on established N-arylation methodologies for pyrrolidines.

Functionalization at Nitrogen and Carbon Positions

Beyond N-alkylation and N-arylation, the pyrrolidine scaffold can be functionalized at its carbon atoms through C-H activation strategies. These methods allow for the direct introduction of substituents onto the pyrrolidine ring, providing access to a wider range of derivatives.

C-H Functionalization: Directed C-H functionalization has emerged as a powerful tool for the selective modification of saturated heterocycles. In the context of pyrrolidines, directing groups installed on the nitrogen atom can facilitate the selective arylation or alkylation of the C-H bonds at the 2- or 3-positions. While the trifluoroethoxy group itself is not a directing group, the nitrogen atom can be acylated with a removable directing group to enable C-H functionalization. For instance, a picolinamide (B142947) or a similar bidentate directing group can direct palladium or rhodium catalysts to activate adjacent C-H bonds.

Transformations Involving the Trifluoroethoxy Moiety

The 2,2,2-trifluoroethoxy group is generally considered to be a stable ether linkage. However, under certain conditions, it may be possible to achieve its transformation or exchange.

Exchange Reactions and Analogous Etherifications

The cleavage of trifluoroethyl ethers typically requires harsh conditions, such as treatment with strong acids or reducing agents, which may not be compatible with other functional groups on the pyrrolidine ring. The stability of the C-O bond in the trifluoroethoxy group is enhanced by the electron-withdrawing nature of the trifluoromethyl group.

While direct exchange of the trifluoroethoxy group may be challenging, analogous etherification reactions starting from 3-hydroxypyrrolidine provide a route to a variety of 3-alkoxypyrrolidines. The Williamson ether synthesis, involving the deprotonation of the hydroxyl group followed by reaction with an alkyl halide, is a common method for this transformation.

Synthesis of Polycyclic and Spiro-Fused Pyrrolidine Architectures

The this compound scaffold can serve as a key building block for the construction of more complex molecular architectures, such as polycyclic and spiro-fused systems. These structures are of significant interest in drug discovery due to their rigid three-dimensional conformations.

Construction of Spirooxindole γ-Lactam Derivatives

Spirooxindole γ-lactams are a prominent class of heterocyclic compounds with a wide range of biological activities. researchgate.net The synthesis of these complex scaffolds often involves a [3+2] cycloaddition reaction between an azomethine ylide, generated in situ from a pyrrolidine derivative and an aldehyde, and a suitable dipolarophile, such as an α,β-unsaturated ester or an isatin-derived olefin.

In a potential synthetic route, this compound could react with an isatin (B1672199) to form an intermediate that, upon decarboxylative condensation, generates an azomethine ylide. This ylide can then undergo a [3+2] cycloaddition with a dipolarophile to construct the spirooxindole γ-lactam core. The presence of the trifluoroethoxy group could influence the stereochemical outcome of the cycloaddition and the properties of the final product.

Pyrrolidine DerivativeIsatin DerivativeDipolarophileProduct
This compoundN-MethylisatinMethyl acrylateSpiro[pyrrolidine-3,3'-oxindole]-γ-lactam with trifluoroethoxy substituent
This compoundIsatin(E)-3-Benzylidene-1-methyloxindoleDensely functionalized spirooxindole γ-lactam
This table outlines a plausible synthetic approach to spirooxindole γ-lactam derivatives from this compound based on known cycloaddition methodologies.

Computational Studies and Molecular Modeling of 3 2,2,2 Trifluoroethoxy Pyrrolidine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. For a molecule like 3-(2,2,2-Trifluoroethoxy)pyrrolidine, DFT calculations would provide significant insights into its electronic properties and reactivity. These calculations are typically performed using a functional, such as B3LYP, and a basis set, like 6-31G(d,p), to achieve a balance between accuracy and computational cost.

The electronic structure of a molecule is fundamental to understanding its chemical behavior. DFT calculations can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which an electron is most likely to be donated, indicating regions of nucleophilicity. The LUMO is the orbital to which an electron is most likely to be accepted, indicating regions of electrophilicity.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. researchgate.net The presence of the highly electronegative trifluoroethoxy group is expected to lower the energy of the HOMO, potentially increasing the molecule's stability.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

Parameter Hypothetical Value (eV)
HOMO Energy -7.5
LUMO Energy 1.2

Note: The values in this table are illustrative and based on general principles of computational chemistry for similar fluorinated organic molecules. They are not derived from actual experimental or published computational data for this specific compound.

DFT calculations can also be employed to predict various spectroscopic properties of this compound. This theoretical analysis is invaluable for interpreting experimental spectra and confirming the molecule's structure.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be generated by calculating the vibrational frequencies of the molecule. These frequencies correspond to the stretching and bending of bonds, such as C-H, C-N, C-O, and C-F. The calculated spectrum can be compared with an experimental IR spectrum to aid in the assignment of vibrational modes.

Nuclear Magnetic Resonance (NMR) Spectroscopy: DFT can predict the chemical shifts of ¹H and ¹³C atoms. These theoretical shifts are calculated based on the electronic environment of each nucleus and are a powerful tool for structural elucidation when compared to experimental NMR data.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption bands in a UV-Vis spectrum. nih.gov This can help in understanding the electronic transitions within the molecule.

Table 2: Hypothetical Predicted Vibrational Frequencies for Key Functional Groups

Functional Group Predicted Wavenumber (cm⁻¹)
N-H Stretch ~3350
C-H Stretch (aliphatic) 2850-2960
C-F Stretch 1050-1150

Note: These are representative wavenumber ranges and are not based on specific calculations for this molecule.

Molecular Dynamics Simulations for Conformational Analysis

The pyrrolidine (B122466) ring is known for its conformational flexibility, often adopting "envelope" or "twist" conformations. nih.gov The substituent at the 3-position, in this case, the trifluoroethoxy group, will influence the preferred conformation. Molecular dynamics (MD) simulations can be used to explore the conformational landscape of this compound over time.

MD simulations model the atomic motions of a system by solving Newton's equations of motion. By simulating the molecule in a solvent, such as water or an organic solvent, at a given temperature, the simulation can reveal the most stable conformations and the energy barriers between them. This information is crucial for understanding how the molecule's shape affects its interactions with other molecules, including biological targets. The bulky and electronegative trifluoroethoxy group would likely have a significant impact on the puckering of the pyrrolidine ring. researchgate.net

Reaction Pathway Modeling and Transition State Characterization

Computational methods can be used to model potential chemical reactions involving this compound. By mapping the potential energy surface of a reaction, it is possible to identify the minimum energy pathway from reactants to products. A key aspect of this is the characterization of the transition state, which is the highest energy point along the reaction coordinate.

For instance, the nitrogen atom of the pyrrolidine ring can act as a nucleophile. A computational study could model its reaction with an electrophile, calculating the activation energy required to reach the transition state. This information provides insights into the reaction kinetics and mechanism. DFT calculations are commonly used to locate and characterize transition states by identifying the single imaginary frequency corresponding to the motion along the reaction coordinate. beilstein-journals.org

Molecular Docking for Ligand-Target Interactions (Conceptual)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of drug discovery, this often involves docking a small molecule (ligand), such as this compound, into the binding site of a protein (target). The pyrrolidine scaffold is a common feature in many biologically active compounds. nih.gov

A conceptual molecular docking study of this compound would involve selecting a relevant biological target. The docking algorithm would then explore various binding poses of the molecule within the target's active site, scoring them based on factors like intermolecular forces.

The analysis of the best-scoring poses would reveal potential key interactions, such as:

Hydrogen Bonding: The nitrogen atom of the pyrrolidine ring can act as a hydrogen bond acceptor, while the N-H group can be a hydrogen bond donor. The oxygen atom of the ethoxy group can also act as a hydrogen bond acceptor.

Hydrophobic Interactions: The aliphatic portions of the pyrrolidine ring and the ethoxy chain can engage in hydrophobic interactions with nonpolar residues in the binding site.

Fluorine Interactions: The trifluoromethyl group can participate in specific interactions, such as dipole-dipole or orthogonal multipolar interactions, which can contribute to binding affinity.

These theoretical insights can guide the design of new derivatives with improved binding affinity and selectivity for a particular biological target.

Table 3: Compound Names Mentioned in the Article

Compound Name

Lack of Specific Research Data Precludes Analysis of this compound in Computational Studies

A comprehensive search of scientific literature and databases has revealed a significant gap in publicly available research concerning the computational and molecular modeling studies specifically focused on the chemical compound This compound . Despite the growing interest in pyrrolidine derivatives within drug discovery, this particular compound does not appear to have been the subject of dedicated pharmacophore elucidation or rational design studies that are publicly documented.

The pyrrolidine ring is a well-established scaffold in medicinal chemistry, valued for its ability to explore three-dimensional space and contribute to the stereochemistry of a molecule. nih.govnih.govresearchgate.net Computational methods such as Quantitative Structure-Activity Relationship (QSAR), pharmacophore modeling, and molecular docking are frequently employed to understand and optimize the activity of various pyrrolidine derivatives. nih.govnih.gov These studies are crucial in identifying the key chemical features responsible for a molecule's biological activity and in guiding the design of new, more potent compounds. nih.govpharmacophorejournal.com

Pharmacophore modeling, in particular, serves as a vital tool in rational drug design. ijper.orgnih.gov It involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are necessary for a ligand to interact with a specific biological target. researchgate.net By creating a pharmacophore model, researchers can virtually screen large libraries of compounds to identify new potential drug candidates. nih.gov

While numerous studies have been published on the rational design and computational analysis of various pyrrolidine-containing molecules for a range of biological targets, including neurokinin-3 receptors and neuraminidase, none of the available research data specifically details the pharmacophoric features of this compound. nih.govnih.gov The influence of the 2,2,2-trifluoroethoxy substituent at the 3-position of the pyrrolidine ring on its binding and pharmacophoric properties remains uncharacterized in the accessible scientific literature.

Without specific studies on this compound, it is not possible to construct a scientifically accurate and detailed analysis of its pharmacophore for rational design, nor to generate the specific data tables and research findings as requested. The field of computational drug design relies on experimental or simulated data for specific compounds to build and validate its models. ebi.ac.uk In the absence of such data for this compound, any discussion of its specific pharmacophoric properties would be purely speculative.

Further research and publication in this specific area would be necessary to enable a thorough computational analysis as outlined.

Applications in Advanced Organic Synthesis and Chemical Biology Research

The Pyrrolidine (B122466) Scaffold as a Chiral Building Block

Substituted chiral pyrrolidines are foundational components in organic synthesis, frequently employed as building blocks and organocatalysts. nih.gov Their rigid, five-membered ring structure provides a reliable framework for controlling the stereochemical outcome of chemical reactions. researchgate.netnih.govbeilstein-journals.org

Application as a Scaffold in Medicinal Chemistry Research

The pyrrolidine ring is considered a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that is recurrent in approved drugs and bioactive compounds. researchgate.netnih.govdntb.gov.uaresearchgate.net Its favorable physicochemical properties and ability to present substituents in well-defined spatial orientations make it an attractive core for designing new therapeutic agents. nih.gov

Scalability and Process Development in Synthetic Applications

The importance of pyrrolidine-containing compounds, particularly in the pharmaceutical industry, has driven the development of scalable synthetic routes. nih.govresearchgate.net Research in this area focuses on creating efficient, cost-effective, and safe processes to produce these valuable building blocks on a large scale.

Continuous Flow Chemistry for Efficient Production

Continuous flow chemistry has emerged as a powerful technology in chemical synthesis, offering significant advantages over traditional batch processing. These advantages include enhanced heat and mass transfer, improved reaction control, increased safety for hazardous reactions, and the potential for straightforward scalability. The application of this technology to the synthesis of specialized chemical entities like 3-(2,2,2-Trifluoroethoxy)pyrrolidine is a subject of considerable interest.

However, a comprehensive review of current scientific literature and patent databases reveals a notable absence of specific studies detailing the synthesis of this compound using continuous flow chemistry. While the synthesis of various other pyrrolidine derivatives through flow processes has been documented, highlighting the general utility of this technology for the construction of such heterocyclic systems, dedicated research on the continuous production of this particular trifluoroethoxylated pyrrolidine is not publicly available.

The principles of flow chemistry suggest that a synthetic route to this compound could be readily adapted to a continuous process. Key reaction steps, such as the introduction of the trifluoroethoxy group onto a pyrrolidine precursor or the cyclization to form the pyrrolidine ring itself, are types of transformations that often benefit from the precise control of reaction parameters afforded by flow reactors. For instance, nucleophilic substitution reactions to introduce the ether linkage could be performed at elevated temperatures and pressures in a flow system, potentially reducing reaction times and improving yields.

Despite the theoretical potential, the absence of published research means that no specific data on reaction conditions, yields, throughput, or comparative analysis with batch methods for the continuous flow synthesis of this compound can be presented. The scientific community awaits dedicated studies in this area to unlock the potential efficiencies that continuous flow chemistry may offer for the production of this and other similarly substituted pyrrolidine derivatives.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(2,2,2-trifluoroethoxy)pyrrolidine, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, analogous trifluoroethoxy-substituted pyridines are prepared using potassium carbonate/potassium hydroxide as a mixed alkali system in trifluoroethanol, followed by rearrangement under acetic anhydride . Optimizing solvent polarity (e.g., DMF vs. THF) and temperature (60–100°C) can improve yields by reducing side reactions like hydrolysis of the trifluoroethoxy group.

Q. How can researchers characterize the stability of this compound under varying storage conditions?

  • Methodological Answer : Stability studies should include:

  • Thermal analysis : TGA/DSC to assess decomposition temperatures.
  • Hygroscopicity testing : Monitor mass changes under controlled humidity (e.g., 25°C/60% RH).
  • Light sensitivity : Expose to UV/visible light and track degradation via HPLC .
    • Storage recommendations: Air-sensitive derivatives require inert atmospheres (argon) and low temperatures (2–8°C) .

Advanced Research Questions

Q. What strategies resolve low regioselectivity during the trifluoroethoxy group introduction to pyrrolidine derivatives?

  • Methodological Answer :

  • Directing groups : Use boronated intermediates (e.g., pinacol boronate esters) to guide substitution patterns .
  • Catalytic systems : Pd-catalyzed cross-coupling (e.g., Buchwald-Hartwig) minimizes competing pathways .
  • Computational modeling : DFT calculations predict favorable transition states for regioselective substitution .

Q. How can researchers identify and mitigate unexpected by-products in trifluoroethoxy-pyrrolidine synthesis?

  • Methodological Answer :

  • Analytical tools : LC-MS/MS or GC-MS to detect trace impurities (e.g., dehalogenated products or ring-opened intermediates) .
  • Mechanistic studies : Isotope labeling (e.g., ¹⁸O in trifluoroethanol) traces reaction pathways .
  • Process refinement : Adjust stoichiometry (e.g., excess trifluoroethanol) to suppress side reactions .

Q. What computational methods predict the pharmacological activity of this compound derivatives?

  • Methodological Answer :

  • Docking simulations : Use Schrödinger Suite or AutoDock to model interactions with target proteins (e.g., kinases or GPCRs) .
  • QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity data from analogs like trifloxysulfuron .

Data Contradiction and Validation

Q. How should researchers address discrepancies between computational predictions and experimental binding affinities for trifluoroethoxy-pyrrolidine analogs?

  • Methodological Answer :

  • Validation protocols :
  • Repeat assays under standardized conditions (e.g., SPR vs. ITC).
  • Cross-validate with orthogonal techniques (e.g., NMR titrations) .
  • Error analysis : Check force field parameters in docking software or solvent effects in MD simulations .

Q. What experimental evidence supports the role of the trifluoroethoxy group in enhancing metabolic stability?

  • Methodological Answer :

  • In vitro assays : Compare hepatic microsomal stability of trifluoroethoxy analogs vs. methoxy/ethoxy controls .
  • Metabolite profiling : Use HRMS to identify oxidative metabolites (e.g., defluorination or O-dealkylation) .

Applications in Drug Discovery

Q. How is this compound utilized in agrochemical research?

  • Methodological Answer : The trifluoroethoxy group improves herbicidal activity by enhancing lipid solubility and target binding. For example, trifloxysulfuron (a sulfonylurea herbicide) uses a similar scaffold for acetolactate synthase inhibition .

Q. What structural modifications optimize the pharmacokinetic profile of trifluoroethoxy-pyrrolidine candidates?

  • Methodological Answer :

  • Bioisosteric replacement : Substitute pyrrolidine with piperidine to modulate logP .
  • Prodrug strategies : Introduce ester or carbamate groups to improve oral bioavailability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.